

# The Synthesis and Properties of 3,5-Diisopropylbromobenzene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3,5-Diisopropylbromobenzene

Cat. No.: B1339613

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This technical guide provides a comprehensive overview of **3,5-diisopropylbromobenzene**, a substituted aromatic hydrocarbon. The document details its chemical properties, synthesis, and spectroscopic data, compiled from various scientific sources. This guide is intended to be a valuable resource for professionals in research and development who may utilize this compound in their work.

## Core Compound Properties

**3,5-Diisopropylbromobenzene**, also known as 1-bromo-3,5-diisopropylbenzene, is a significant intermediate in organic synthesis. Its physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>17</sub> Br	[PubChem][1]
Molecular Weight	241.17 g/mol	[PubChem][1]
CAS Number	23058-81-3	[ChemScene][2], [Sigma-Aldrich]
Appearance	Liquid	[Sigma-Aldrich]
Purity	≥98%	[ChemScene][2]
SMILES	<chem>CC(C)C1=CC(=CC(=C1)Br)C(C)C</chem>	[PubChem][1]
InChI	InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3	[PubChem][1]

## Synthesis of 3,5-Diisopropylbromobenzene

The primary synthetic route to **3,5-diisopropylbromobenzene** involves the electrophilic bromination of 1,3-diisopropylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.[3][4] The synthesis can be conceptually broken down into two main stages: the preparation of the 1,3-diisopropylbenzene precursor and its subsequent bromination.

### Stage 1: Synthesis of 1,3-Diisopropylbenzene

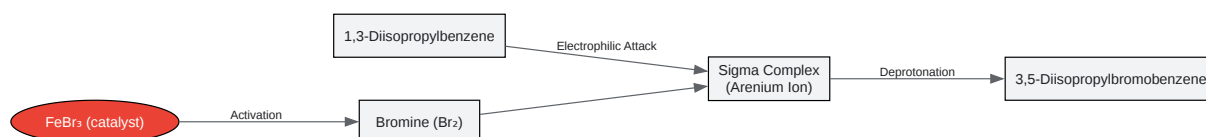
1,3-Diisopropylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>). [5] The reaction proceeds through the formation of an isopropyl carbocation, which then attacks the benzene ring.

**Figure 1:** Synthesis of 1,3-Diisopropylbenzene via Friedel-Crafts Alkylation.

### Stage 2: Bromination of 1,3-Diisopropylbenzene

The subsequent bromination of 1,3-diisopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl groups are ortho-, para-directing and activating. Due to steric hindrance

from the two isopropyl groups, the incoming electrophile (bromonium ion) is directed to the C-5 position, which is meta to both isopropyl groups. The reaction is typically carried out using molecular bromine ( $\text{Br}_2$ ) with a Lewis acid catalyst, such as iron(III) bromide ( $\text{FeBr}_3$ ), which polarizes the Br-Br bond to generate the electrophile.[3][6]



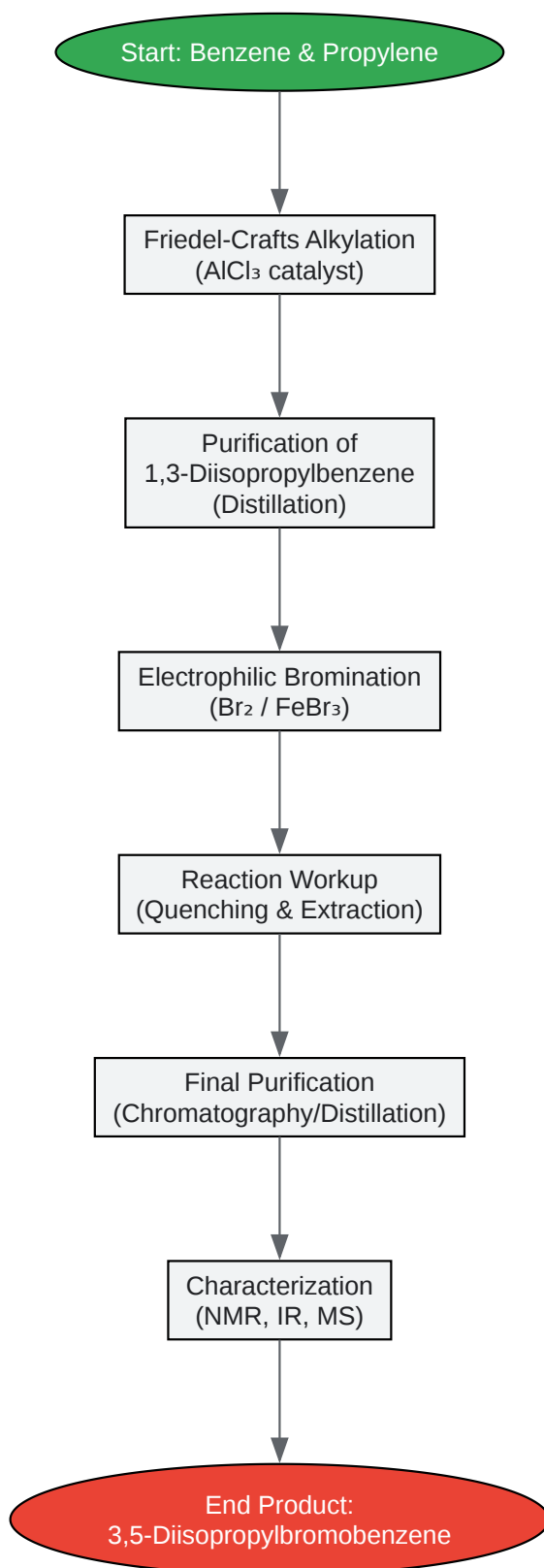
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**Figure 2:** Bromination of 1,3-Diisopropylbenzene.

## Detailed Experimental Protocols

While a specific early research paper with a detailed protocol for **3,5-diisopropylbromobenzene** was not identified in the search, a general procedure can be constructed based on established methods for Friedel-Crafts alkylation and electrophilic aromatic bromination. The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations.

## Experimental Workflow



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**Figure 3:** Overall Experimental Workflow for the Synthesis of **3,5-Diisopropylbromobenzene**.

## Protocol 1: Synthesis of 1,3-Diisopropylbenzene

This protocol is based on the general principles of Friedel-Crafts alkylation.<sup>[5]</sup>

Materials:

- Benzene
- Propylene gas or 2-bromopropane
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous dichloromethane (DCM) as solvent
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel) is charged with anhydrous aluminum chloride and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Benzene is added to the stirred suspension.
- The mixture is cooled in an ice bath.
- Propylene gas is bubbled through the solution at a controlled rate, or 2-bromopropane is added dropwise.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

- The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,3-diisopropylbenzene.

## Protocol 2: Bromination of 1,3-Diisopropylbenzene

This protocol is based on general procedures for the bromination of activated aromatic rings.<sup>[3]</sup>  
<sup>[6]</sup>

### Materials:

- 1,3-Diisopropylbenzene
- Molecular bromine ( $\text{Br}_2$ )
- Iron powder or anhydrous iron(III) bromide ( $\text{FeBr}_3$ )
- Carbon tetrachloride ( $\text{CCl}_4$ ) or dichloromethane (DCM) as solvent
- Saturated sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware

### Procedure:

- In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, 1,3-diisopropylbenzene is dissolved in the chosen solvent.
- A catalytic amount of iron powder or  $\text{FeBr}_3$  is added.
- A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

- After the addition is complete, the mixture is stirred at room temperature until the bromine color disappears.
- The reaction mixture is then washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation, and the crude **3,5-diisopropylbromobenzene** can be purified by vacuum distillation or column chromatography.

## Spectroscopic Data

The following table summarizes key spectroscopic data for **3,5-diisopropylbromobenzene**, which is crucial for its identification and characterization.

Spectroscopic Data	Values and Interpretation	Source
$^1\text{H}$ NMR	Chemical shifts ( $\delta$ ) for aromatic and isopropyl protons. Expected signals would include a septet for the methine proton and a doublet for the methyl protons of the isopropyl groups, along with signals for the aromatic protons.	[7] (General Reference)
$^{13}\text{C}$ NMR	Chemical shifts ( $\delta$ ) for the different carbon atoms in the molecule, including the ipso-, ortho-, meta-, and para-carbons of the aromatic ring, and the carbons of the isopropyl groups.	(Related Compound),[7] (General Reference)
Infrared (IR)	Characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.	(Related Compound)
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) and a characteristic $\text{M}+2$ peak due to the presence of the bromine isotopes ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ) in approximately a 1:1 ratio. Fragmentation patterns would correspond to the loss of isopropyl and other fragments.	[8] (Related Compound)



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